molecular formula C18H21FN2O3S B3558232 N~2~-[(4-tert-butylphenyl)sulfonyl]-N~1~-(4-fluorophenyl)glycinamide

N~2~-[(4-tert-butylphenyl)sulfonyl]-N~1~-(4-fluorophenyl)glycinamide

Cat. No. B3558232
M. Wt: 364.4 g/mol
InChI Key: ZJGNAWGLGYTSSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-[(4-tert-butylphenyl)sulfonyl]-N~1~-(4-fluorophenyl)glycinamide, commonly known as TAK-659, is a selective inhibitor of spleen tyrosine kinase (SYK). It is a small molecule drug that has been extensively studied for its potential use in the treatment of various autoimmune diseases and cancers.

Mechanism of Action

TAK-659 selectively inhibits N~2~-[(4-tert-butylphenyl)sulfonyl]-N~1~-(4-fluorophenyl)glycinamide, a non-receptor tyrosine kinase that plays a crucial role in immune cell signaling. This compound is involved in the activation of various immune cells such as B cells, T cells, and mast cells. It is also involved in the survival and proliferation of cancer cells. TAK-659 binds to the ATP-binding site of this compound, thereby inhibiting its activity and downstream signaling pathways.
Biochemical and Physiological Effects:
TAK-659 has been shown to inhibit the activation of B cells, T cells, and mast cells in preclinical models of autoimmune diseases. It has also been shown to induce apoptosis and inhibit the proliferation of cancer cells in preclinical models of various cancers. TAK-659 has been found to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-659 is its selectivity for N~2~-[(4-tert-butylphenyl)sulfonyl]-N~1~-(4-fluorophenyl)glycinamide, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, TAK-659 has some limitations for lab experiments, such as its limited solubility in aqueous solutions and its potential for metabolic instability.

Future Directions

There are several future directions for the research and development of TAK-659. One direction is to further investigate its potential use in the treatment of autoimmune diseases and cancers, both as a monotherapy and in combination with other drugs. Another direction is to optimize its pharmacokinetic properties and develop more potent and selective N~2~-[(4-tert-butylphenyl)sulfonyl]-N~1~-(4-fluorophenyl)glycinamide inhibitors. Additionally, the role of this compound in other diseases such as asthma, allergy, and inflammation could be explored.

Scientific Research Applications

TAK-659 has been extensively studied for its potential use in the treatment of various autoimmune diseases and cancers. It has been shown to inhibit N~2~-[(4-tert-butylphenyl)sulfonyl]-N~1~-(4-fluorophenyl)glycinamide-mediated signaling pathways, which play a crucial role in the immune response and cancer cell survival. TAK-659 has been found to be effective in preclinical models of autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis. It has also shown promising results in preclinical models of various cancers such as lymphoma, leukemia, and solid tumors.

properties

IUPAC Name

2-[(4-tert-butylphenyl)sulfonylamino]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O3S/c1-18(2,3)13-4-10-16(11-5-13)25(23,24)20-12-17(22)21-15-8-6-14(19)7-9-15/h4-11,20H,12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGNAWGLGYTSSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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